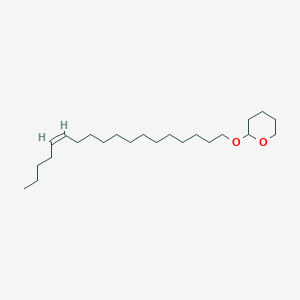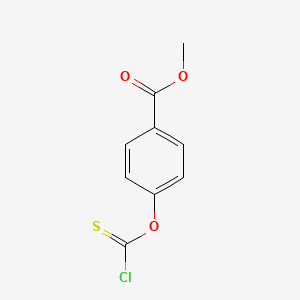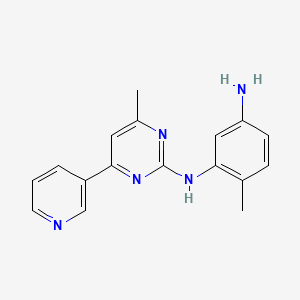
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential for interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methyl-5-aminophenyl)-4-(pyridin-2-yl)-6-methyl-2-pyrimidineamine: A similar compound with a pyridine ring at a different position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-4-yl)-6-methyl-2-pyrimidineamine: Another isomer with the pyridine ring at the 4-position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-ethyl-2-pyrimidineamine: A derivative with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine lies in its specific arrangement of functional groups and rings. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H17N5 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
PRKXDHJZVBTWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
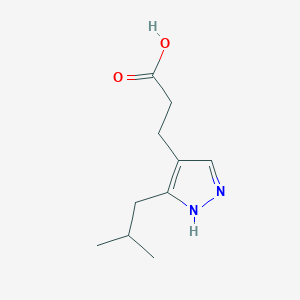
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
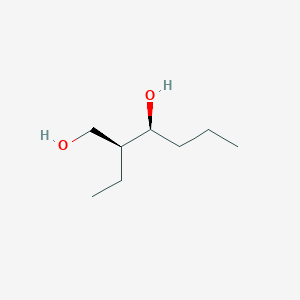
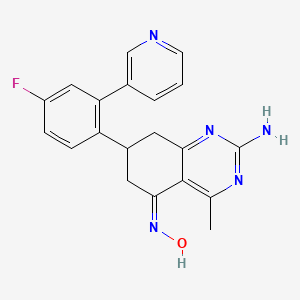

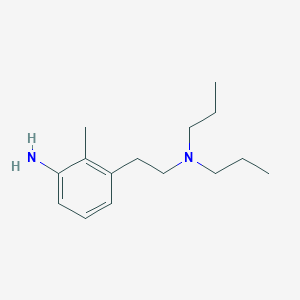
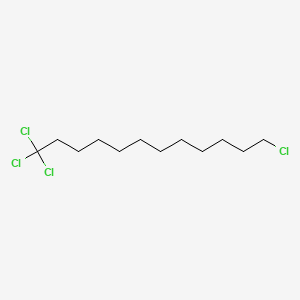
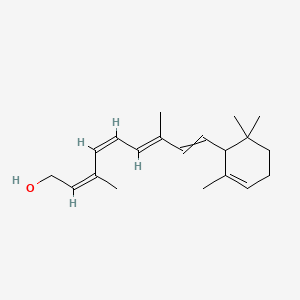
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)

